molecular formula C27H29N3O9 B14252195 Myxochelin C CAS No. 179751-76-9

Myxochelin C

Cat. No.: B14252195
CAS No.: 179751-76-9
M. Wt: 539.5 g/mol
InChI Key: PQFUTLNOFNJSTL-HNNXBMFYSA-N
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Description

Myxochelin C is a hexadentate siderophore produced by myxobacteria, such as Stigmatella aurantiaca and Angiococcus disciformis, to scavenge iron under low-bioavailability conditions . Structurally, it belongs to the catecholate-type siderophores, characterized by two 2,3-dihydroxybenzoic acid (DHBA) moieties linked to a lysine-derived backbone. Unlike its simpler congeners (e.g., myxochelins A and B), this compound features additional iron-binding sites, enabling stronger iron coordination and broader microbial utility . Its biosynthesis involves non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), with reductive release mechanisms mediated by NADPH-dependent reductase domains .

Properties

CAS No.

179751-76-9

Molecular Formula

C27H29N3O9

Molecular Weight

539.5 g/mol

IUPAC Name

N-[(5S)-5,6-bis[(2,3-dihydroxybenzoyl)amino]hexyl]-2,3-dihydroxybenzamide

InChI

InChI=1S/C27H29N3O9/c31-19-10-3-7-16(22(19)34)25(37)28-13-2-1-6-15(30-27(39)18-9-5-12-21(33)24(18)36)14-29-26(38)17-8-4-11-20(32)23(17)35/h3-5,7-12,15,31-36H,1-2,6,13-14H2,(H,28,37)(H,29,38)(H,30,39)/t15-/m0/s1

InChI Key

PQFUTLNOFNJSTL-HNNXBMFYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](CNC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(CNC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myxochelin C involves precursor-directed biosynthesis and total synthesis methods. Precursor-directed biosynthesis experiments have been conducted to confirm the structures and improve access to pure compounds for bioactivity testing . The synthetic route typically involves the linkage of 2,3-dihydroxybenzoate units to the amino groups of L-lysine by non-ribosomal peptide synthetases (NRPS). Additional modifications by reductases or aminotransferases lead to the formation of this compound .

Industrial Production Methods: Optimization of growth conditions and precursor availability would be crucial for maximizing yield in an industrial setting .

Chemical Reactions Analysis

Types of Reactions: Myxochelin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions typically occur under mild conditions to preserve the integrity of the catecholate structure .

Major Products Formed: The major products formed from these reactions include modified siderophores with enhanced iron-chelating properties or altered biological activities. For example, succinylation of this compound can lead to derivatives with improved antibacterial activity .

Scientific Research Applications

Myxochelin C has a wide range of scientific research applications due to its iron-chelating properties. In chemistry, it is used to study metal ion interactions and develop new chelating agents. In biology, this compound is used to investigate microbial iron acquisition mechanisms and the role of siderophores in microbial ecology . In industry, this compound can be used in bioremediation processes to remove heavy metals from contaminated environments .

Mechanism of Action

The mechanism of action of myxochelin C involves its ability to chelate iron, which is essential for many biological processes. By binding to iron, this compound deprives microorganisms of this vital nutrient, inhibiting their growth. The molecular targets of this compound include iron-dependent enzymes and pathways involved in microbial metabolism . Additionally, this compound can induce oxidative stress in cells by generating reactive oxygen species through Fenton reactions .

Comparison with Similar Compounds

Structural Differences

Key Structural Features:

Compound Core Structure Substituents/Modifications Iron-Binding Denticity Molecular Formula
Myxochelin A Lysine + 2× DHBA Terminal alcohol group Tetradentate C₂₀H₂₄N₂O₇
Myxochelin B Lysine + 2× DHBA Terminal amine group (transamination) Tetradentate C₂₀H₂₅N₃O₆
Myxochelin C Lysine + 2× DHBA + extended chelation Hexadentate architecture Hexadentate Not explicitly stated
Myxochelin N1–N3 Lysine + DHBA + nicotinic acid Nicotinic acid replaces one DHBA Bidentate/Tetradentate C₁₉H₂₃N₃O₅
Myxochelin B-succinate Myxochelin B + succinyl-CoA Succinyl group at primary amine Tetradentate C₂₄H₂₉N₃O₉
  • Hexadentate vs. Tetradentate Binding : this compound’s additional chelation sites enhance iron affinity compared to myxochelins A/B .
  • Nicotinic Acid Derivatives : Myxochelins N1–N3 incorporate nicotinic acid instead of DHBA, altering UV absorption and bioactivity .
  • Succinylation : Myxochelin B-succinate’s succinyl group improves solubility and enables interactions with eukaryotic targets .

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